2-Methyl-1-butanethiol

描述

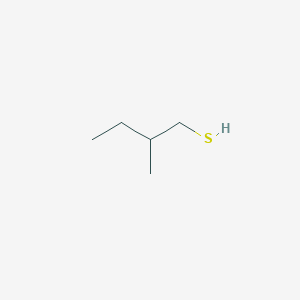

Structure

3D Structure

属性

IUPAC Name |

2-methylbutane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKBCSACFQGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862771 | |

| Record name | 1-Butanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with disagreeable odour | |

| Record name | 2-Methyl-1-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

116.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-1-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.842-0.847 | |

| Record name | 2-Methyl-1-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1878-18-8 | |

| Record name | 2-Methyl-1-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZRO873BR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 2-Methyl-1-butanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-butanethiol, an organosulfur compound, is a volatile thiol recognized for its potent and distinct aroma. While it plays a role in the flavor and fragrance industry, its structural attributes and reactive thiol group also make it a molecule of interest in chemical synthesis and pharmaceutical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C5H12S | [2] |

| Molecular Weight | 104.21 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Disagreeable, sulfurous | [2] |

| Boiling Point | 116–117 °C at 760 mmHg | [3] |

| Density | 0.848 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.447 | [3] |

Table 2: Thermodynamic and Safety Properties

| Property | Value | Reference |

| Vapor Pressure | 23.23 mmHg at 25 °C | [3] |

| Flash Point | 19.4 °C | [3] |

| pKa | Approximately 10-11 (Estimated for similar thiols) | [4] |

| Solubility | Soluble in organic solvents such as CH₂Cl₂, DMF, dioxane, toluene, DMSO, CH₃CN, THF, and EtOAc.[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are designed to be followed in a laboratory setting with appropriate safety precautions.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and accurate way to determine the boiling point of a small quantity of liquid.[5][6][7][8][9]

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (0-150 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or microburner

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should be above the oil level to prevent it from dissolving.

-

Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[5][9] Record this temperature.

-

Record the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a stopper

-

Analytical balance (accurate to ±0.0001 g)

-

This compound sample

-

Distilled water

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and its stopper thoroughly.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Insert the stopper, allowing any excess water to escape through the capillary.

-

Dry the outside of the pycnometer carefully and weigh it. Record this mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the this compound sample and repeat steps 3-5.

-

The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water where:

-

Mass_sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Mass_water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Density_water is the known density of water at the experimental temperature.

-

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is used to measure the refractive index of a liquid, which is a measure of how much light bends as it passes through the substance.[10][11][12]

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper or pipette

-

Lens paper

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the refractometer and ensure the prism surfaces are clean. Clean with a soft lens paper moistened with ethanol or acetone if necessary, and allow to dry completely.

-

Using a dropper, place a few drops of the this compound sample onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and clear.

-

If a color fringe is visible, adjust the compensator dial until the dividing line is achromatic (black and white).

-

Adjust the main knob to bring the sharp dividing line exactly to the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[11]

Determination of Vapor Pressure (Isoteniscope Method)

The isoteniscope method is a static method used to determine the vapor pressure of a liquid as a function of temperature.[13][14][15][16][17]

Materials:

-

Isoteniscope

-

Constant temperature bath

-

Manometer

-

Vacuum pump

-

Thermometer

-

This compound sample

Procedure:

-

Introduce the this compound sample into the bulb of the isoteniscope.

-

Connect the isoteniscope to the manometer and vacuum system.

-

Carefully evacuate the system to remove air. Gently warm the sample to degas it.

-

Immerse the bulb of the isoteniscope in the constant temperature bath.

-

Allow the system to reach thermal equilibrium.

-

Adjust the pressure in the system until the liquid levels in the U-tube of the isoteniscope are equal.

-

Record the temperature of the bath and the pressure from the manometer. This pressure is the vapor pressure of the sample at that temperature.

-

Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the thiol group can be determined by potentiometric titration with a strong base.[4][18][19][20]

Materials:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

This compound sample

-

Solvent (e.g., a mixture of water and ethanol to ensure solubility)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a suitable volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the thiol solution.

-

Add the NaOH solution in small, known increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the thiol has been neutralized. This can be determined from the titration curve.

Purity and Structural Analysis (GC-MS and ¹H NMR)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.[21][22][23][24][25][26]

-

Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: The retention time of the major peak indicates the purity. The mass spectrum of this peak should show a molecular ion peak (M⁺) at m/z 104 and a fragmentation pattern consistent with the structure of this compound.

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.[27][28][29][30][31]

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Expected Chemical Shifts (δ) and Multiplicities:

-

A triplet corresponding to the -SH proton (around 1.3-1.6 ppm).

-

Multiplets for the -CH₂-SH protons (around 2.5 ppm).

-

A multiplet for the -CH(CH₃)- proton.

-

A multiplet for the -CH₂-CH₃ protons.

-

A triplet for the -CH₂-CH₃ protons.

-

A doublet for the -CH(CH₃)- protons.

-

-

Data Analysis: The integration of the peaks should correspond to the number of protons in each group, and the splitting patterns (multiplicities) should be consistent with the neighboring protons.

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the thiol (-SH) functional group.

Acidity and Basicity

Thiols are more acidic than their corresponding alcohols. The thiol proton of this compound can be deprotonated by a strong base, such as sodium hydroxide, to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile.

Oxidation Reactions

The sulfur atom in the thiol group is susceptible to oxidation.

-

Mild Oxidation: Reaction with mild oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of a disulfide, bis(2-methylbutyl) disulfide.[32][33]

-

Strong Oxidation: Stronger oxidizing agents can further oxidize the sulfur to form sulfonic acids.

Nucleophilic Character

The thiolate anion, formed by deprotonation of the thiol, is an excellent nucleophile and can participate in various nucleophilic substitution and addition reactions.

Visualizations

The following diagrams illustrate the molecular structure, a general workflow for physicochemical analysis, and the key reactivity pathways of this compound.

References

- 1. 2-methyl-1-butane thiol [thegoodscentscompany.com]

- 2. This compound | C5H12S | CID 15877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chymist.com [chymist.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. mt.com [mt.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. davjalandhar.com [davjalandhar.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [PDF] Measuring Vapor Pressure with an Isoteniscope: A Hands-On Introduction to Thermodynamic Concepts | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. scribd.com [scribd.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. The estimation of thiols and disulphides by potentiometric titration with silver nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. kelid1.ir [kelid1.ir]

- 23. azom.com [azom.com]

- 24. kaycantest.com [kaycantest.com]

- 25. jsstec.org [jsstec.org]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 30. rsc.org [rsc.org]

- 31. rsc.org [rsc.org]

- 32. orgsyn.org [orgsyn.org]

- 33. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-butanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-1-butanethiol, a volatile thiol with applications in flavor and fragrance chemistry, as well as a building block in organic synthesis. This document outlines the core reaction mechanisms, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound (also known as 2-methylbutyl mercaptan) is an organosulfur compound with the chemical formula C₅H₁₂S.[1] It is a colorless liquid with a characteristic strong, disagreeable odor.[2] Its synthesis is of interest for various applications, and several key pathways have been established for its preparation. This guide will focus on the most common and practical synthetic routes.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several established methods, primarily involving nucleophilic substitution reactions to introduce the thiol group. The most common precursors are 2-methyl-1-butyl halides or the corresponding alcohol, 2-methyl-1-butanol.

From 2-Methyl-1-butyl Halide via Thiourea (B124793)

This is a widely used and reliable method for preparing thiols from alkyl halides, which effectively avoids the formation of dialkyl sulfide (B99878) byproducts.[3] The reaction proceeds in two main steps: first, the formation of an S-alkylisothiouronium salt via an Sₙ2 reaction, followed by alkaline hydrolysis to yield the thiol.

Reaction Mechanism:

The first step involves the nucleophilic attack of the sulfur atom in thiourea on the primary carbon of 2-methyl-1-butyl bromide, displacing the bromide ion in a classic Sₙ2 mechanism. The subsequent hydrolysis with a strong base, such as sodium hydroxide, proceeds through a nucleophilic acyl substitution-like mechanism to release the thiol.

References

The Ubiquitous Yet Elusive Thiol: A Technical Guide to 2-Methyl-1-butanethiol in Food and Beverages

An in-depth exploration into the natural occurrence, formation pathways, and analytical methodologies for the potent aroma compound 2-Methyl-1-butanethiol, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a volatile sulfur compound, is a significant contributor to the aroma profile of a diverse range of food and beverages. Characterized by its potent, often meaty and sulfurous aroma, its presence, even at trace levels, can profoundly impact the sensory perception of consumer products.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its formation pathways, and presents detailed analytical protocols for its identification and quantification.

Natural Occurrence of this compound

While this compound is utilized as a flavoring agent in a variety of food products, its natural presence is a result of complex biochemical and chemical reactions during food processing and maturation.[2] It has been identified as a volatile component in alcoholic beverages like beer and wine, as well as in thermally processed foods such as cooked meat and roasted coffee. The concentrations of this thiol are typically low, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, yet they can exert a significant influence on the overall flavor profile.

Quantitative Data

The following table summarizes the reported usage levels of this compound as a flavoring agent in various food and beverage categories. It is important to note that these values represent intentional additions and may not reflect the concentration of naturally occurring this compound. Data on the precise natural concentrations of this specific thiol in various food matrices is limited in publicly available literature, highlighting a need for further research in this area.

| Food/Beverage Category | Maximum Usage Level (ppm) | Reference |

| Baked Goods | 0.8 | [2] |

| Nonalcoholic Beverages | 0.8 | [2] |

| Breakfast Cereal | 0.8 | [2] |

| Meat Products | 0.8 | [2] |

| Milk Products | 0.8 | [2] |

Formation Pathways of this compound

The formation of this compound in food and beverages is primarily linked to the degradation of the branched-chain amino acid isoleucine. Two major pathways are considered significant: the Strecker degradation pathway, particularly relevant in thermally processed foods, and biosynthetic pathways in plants and microorganisms.

Strecker Degradation Pathway

The Strecker degradation is a key reaction in the Maillard reaction cascade, which occurs between amino acids and reducing sugars at elevated temperatures. In this pathway, isoleucine undergoes oxidative deamination and decarboxylation to form 2-methylbutanal. This Strecker aldehyde is a critical intermediate that can subsequently be converted to this compound through reduction and sulfur incorporation. The exact mechanisms of the final conversion steps in complex food matrices are still an area of active research.

Biosynthesis in Plants

In plants, the biosynthesis of volatile sulfur compounds is linked to the metabolism of amino acids. Branched-chain amino acids, including isoleucine, serve as precursors for a variety of volatile compounds. While the complete pathway for this compound formation in plants is not fully elucidated, it is hypothesized to originate from the isoleucine biosynthetic pathway. Key enzymes such as aminotransferases and decarboxylases are involved in the initial conversion of isoleucine to its corresponding α-keto acid and aldehyde, which can then be subjected to further modifications, including the incorporation of sulfur from cysteine or other sulfur donors, to form the final thiol.

Experimental Protocols for Quantification

The analysis of volatile thiols like this compound is challenging due to their low concentrations, high volatility, and reactivity. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for their determination.

General Workflow for HS-SPME-GC-MS Analysis

Detailed Methodology for HS-SPME-GC-MS

This protocol is a synthesis of methodologies reported for the analysis of volatile thiols in alcoholic beverages and other food matrices.[3][4][5][6][7][8][9][10]

1. Sample Preparation:

-

Liquid Samples (e.g., Beer, Wine):

-

Degas the sample by sonication for 15 minutes.

-

Transfer a 5-10 mL aliquot to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 1-2 g) to increase the volatility of the analytes.

-

Add an appropriate internal standard solution (e.g., a deuterated analog of the analyte).

-

-

Solid Samples (e.g., Meat, Coffee):

-

Homogenize the sample to a fine powder or paste.

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known volume of deionized water or a suitable buffer.

-

Add a saturated NaCl solution and the internal standard.

-

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including thiols.

-

Incubation/Equilibration: Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature as the incubation.

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of volatile thiols.

-

Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 40 °C, holding for 2 minutes, then ramping to 240 °C at a rate of 5-10 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: For quantification, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Key ions for this compound would be monitored (e.g., m/z 104, 71, 57, 41). Full scan mode can be used for initial identification.

-

4. Quantification:

-

A calibration curve is constructed using standard solutions of this compound at different concentrations, each containing the same amount of internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

-

The concentration of this compound in the unknown sample is determined from the calibration curve.

Conclusion

This compound is a key aroma compound with a significant impact on the sensory qualities of various foods and beverages. Its formation is intricately linked to the degradation of isoleucine through pathways such as the Strecker degradation during thermal processing and biosynthetic routes in plants and microorganisms. The accurate quantification of this potent thiol requires sensitive and specific analytical techniques, with HS-SPME-GC-MS being a robust and widely accepted method. Further research is warranted to fully elucidate the natural concentration ranges of this compound in different food matrices and to gain a more detailed understanding of the enzymatic and chemical reactions governing its formation. This knowledge will be invaluable for controlling and optimizing the flavor profiles of food and beverage products.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-methyl-1-butane thiol [thegoodscentscompany.com]

- 3. A Central Role for Thiols in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiols | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [diposit.ub.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Perception and Sensory Threshold of 2-Methyl-1-butanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-butanethiol (CAS No. 1878-18-8) is a volatile organosulfur compound recognized for its potent and distinct aroma.[1][2] Characterized by a sulfurous, and sometimes described as meaty or bloody odor, this thiol plays a significant role in the flavor and fragrance industry.[2] Its high volatility and extremely low sensory threshold make it a critical component in the formulation of savory flavors and a key indicator in food quality assessment.[3] Beyond its sensory applications, this compound serves as a valuable chemical intermediate in various synthetic processes.[2] This technical guide provides a comprehensive overview of the olfactory perception and sensory threshold of this compound, detailing experimental protocols for its evaluation and exploring the biochemical pathways of its detection.

Olfactory Perception of this compound

The perception of this compound, like other volatile sulfur compounds, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G protein-coupled receptors (GPCRs) that, upon binding with an odorant, trigger a signaling cascade resulting in the perception of smell. The odor profile of this compound is typically described as "sulfurous".

The Role of Metal Ions in Thiol Perception

Recent research has highlighted the potential role of metal ions, particularly copper, in the potent detection of thiols. It is hypothesized that copper ions may act as a cofactor, forming a complex with the thiol that enhances its binding to specific olfactory receptors.[4] This interaction is thought to contribute to the remarkably low odor thresholds observed for many sulfur-containing compounds. Studies have identified specific olfactory receptors in mice (e.g., MOR244-3) and humans (e.g., OR2M3 and OR2T11) that are sensitive to thiols and may possess a copper-binding motif.[4]

Olfactory Signaling Pathway for Thiols

The binding of an odorant like this compound to its specific olfactory receptor initiates a conformational change in the receptor. This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Caption: Generalized olfactory signaling pathway with the potential role of copper as a cofactor in the detection of this compound.

Sensory Threshold of this compound

The sensory threshold of a compound is the minimum concentration that can be detected or recognized by the human senses. For odorous compounds, two types of thresholds are commonly determined: the detection threshold (the concentration at which an odor is perceptible) and the recognition threshold (the concentration at which the odor can be identified). Thiols are known for their exceptionally low odor thresholds.[3]

Quantitative Data

| Compound Name | Chemical Formula | Matrix | Threshold Type | Threshold Value |

| 1-Butanethiol | C4H10S | Air | Detection | 1.4 ppb (parts per billion) |

| 2-Methyl-2-propanethiol (tert-Butyl mercaptan) | C4H10S | Air | Detection | < 0.33 ppb |

| Ethanethiol | C2H6S | Air | Detection | 0.000098 - 0.003 ppm |

| This compound | C5H12S | Air/Water | Detection/Recognition | Data not available; expected to be in the low ppb or ng/L range |

Note: The absence of a specific value for this compound highlights a gap in the current scientific literature.

Experimental Protocols

The determination of sensory thresholds and the characterization of odor profiles require rigorous and standardized experimental methodologies to ensure the reliability and reproducibility of results.

Sensory Threshold Determination: ASTM E679 - Forced-Choice Ascending Concentration Series

This standard practice is a widely accepted method for determining detection and recognition thresholds.

Principle: A panel of trained assessors is presented with a series of sample sets, typically in a triangular test format (three samples, one of which is the odorant at a specific concentration and two are blanks). The concentration of the odorant is systematically increased in subsequent sets. The individual threshold is calculated as the geometric mean of the concentration of the last incorrect guess and the first consistently correct identification.

Detailed Methodology:

-

Panelist Selection and Training:

-

Select 15-20 panelists based on their sensory acuity, availability, and motivation.

-

Screen panelists for their ability to detect and describe a range of standard odorants.

-

Train panelists on the specific odor character of this compound and the test procedure.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or deodorized mineral oil).

-

Create a series of dilutions in the desired matrix (e.g., purified water or odor-free air) with concentration steps increasing by a factor of two or three.

-

Prepare blank samples using only the matrix.

-

-

Test Procedure:

-

Present the samples to the panelists in a controlled environment with minimal background odors.

-

For each concentration level, present a set of three samples (one spiked, two blanks) in a randomized order.

-

Instruct panelists to identify the sample that is different from the other two.

-

Continue presenting sets of increasing concentration until the panelist correctly identifies the spiked sample in several consecutive sets.

-

-

Data Analysis:

-

For each panelist, determine the Best Estimate Threshold (BET) by calculating the geometric mean of the concentration of the last incorrect response and the first correct response.

-

The group threshold is typically reported as the geometric mean of the individual BETs.

-

References

Spectroscopic data (NMR, IR, MS) of 2-Methyl-1-butanethiol for structural elucidation.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of 2-Methyl-1-butanethiol, an important organosulfur compound. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the structural elucidation and characterization of this molecule. The information presented is intended to support research and development activities where the identification and purity assessment of this compound are critical.

Spectroscopic Data Summary

The structural integrity of this compound (C₅H₁₂S) can be unequivocally confirmed through the combined application of NMR, IR, and MS. The data presented in the following tables have been aggregated from various spectral databases and are presented in a structured format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are essential for identifying the different chemical environments of the hydrogen and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the performed searches. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a thiol group and alkane C-H bonds.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~2570 | Weak | S-H stretch (thiol) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

Note: The IR data is based on typical absorption regions for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is typically acquired using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data of this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | Trace amounts | [C₅H₁₂S]⁺ (Molecular Ion) |

| 70 | 55.63 | [C₅H₁₀]⁺ |

| 57 | 51.14 | [C₄H₉]⁺ |

| 55 | 48.21 | [C₄H₇]⁺ |

| 41 | 99.99 | [C₃H₅]⁺ |

| 29 | 60.92 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the analysis of this compound.

NMR Spectroscopy

A sample of this compound would be prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For the ¹H NMR spectrum, standard acquisition parameters would be used. For the ¹³C NMR spectrum, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

The IR spectrum of liquid this compound can be conveniently obtained using an ATR-IR spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a GC-MS system. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC is equipped with a capillary column (e.g., a nonpolar stationary phase like DB-5ms) suitable for separating volatile organic compounds. The oven temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound. The separated compound then enters the mass spectrometer, which is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for instance, from 20 to 200 amu.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

References

An In-depth Technical Guide on the Thermal Decomposition of 2-Methyl-1-butanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 2-Methyl-1-butanethiol. Due to the limited availability of specific experimental data for this compound, this guide presents expected decomposition pathways based on analogous alkanethiols. It also furnishes detailed experimental protocols for conducting such a study, including data analysis and visualization.

Introduction to Thermal Decomposition Pathways of this compound

The thermal decomposition of alkanethiols, such as this compound, primarily proceeds through three types of reaction pathways when subjected to high temperatures in an inert atmosphere (pyrolysis). These pathways are analogous to those observed for other primary thiols like ethanethiol.[1][2] The principal mechanisms include:

-

β-Hydrogen Elimination: This is often the most favorable pathway for primary alkanethiols, leading to the formation of an alkene and hydrogen sulfide. In the case of this compound, this would result in the formation of 2-methyl-1-butene (B49056) and hydrogen sulfide.

-

C-S Bond Homolysis: This pathway involves the cleavage of the carbon-sulfur bond, yielding a 2-methylbutyl radical and a hydrosulfuryl radical (•SH). These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction and recombination, to form a range of smaller hydrocarbons and sulfur-containing compounds.

-

C-C Bond Fission: Cleavage of carbon-carbon bonds within the 2-methylbutyl group can also occur at elevated temperatures, leading to the formation of smaller alkyl radicals and, subsequently, a more complex mixture of smaller alkanes, alkenes, and other sulfur compounds.

The relative importance of these pathways is highly dependent on the specific reaction conditions, most notably the temperature, pressure, and residence time within the reactor.

Postulated Thermal Decomposition Products

Based on the decomposition mechanisms of similar alkanethiols, the thermal decomposition of this compound is expected to yield a mixture of products. The primary products are anticipated to be 2-methyl-1-butene and hydrogen sulfide. Secondary products may include methane, ethane, ethene, propane, propene, and various isomers of butane (B89635) and butene, alongside other volatile sulfur compounds such as methanethiol, ethanethiol, and dimethyl sulfide.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for the thermal decomposition products of this compound at a pyrolysis temperature of 700°C. This data is illustrative and intended to provide a representative product distribution based on the known decomposition of analogous thiols. Actual experimental results may vary.

| Product | Retention Time (min) | Peak Area (%) | Identification Method |

| Hydrogen Sulfide | 2.5 | 35 | GC-MS, SCD |

| Methane | 3.1 | 5 | GC-MS, FID |

| Ethene | 3.8 | 8 | GC-MS, FID |

| Ethane | 4.2 | 4 | GC-MS, FID |

| Propene | 5.5 | 10 | GC-MS, FID |

| Propane | 5.9 | 3 | GC-MS, FID |

| 2-Methyl-1-butene | 8.2 | 25 | GC-MS, FID |

| Butane | 8.6 | 2 | GC-MS, FID |

| Dimethyl Sulfide | 9.1 | 5 | GC-MS, SCD |

| Unreacted this compound | 12.5 | 3 | GC-MS, SCD |

Note: FID = Flame Ionization Detector, SCD = Sulfur Chemiluminescence Detector. Retention times are hypothetical and depend on the specific GC conditions.

Experimental Protocols

A robust methodology for investigating the thermal decomposition of this compound involves Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[3][4][5][6]

4.1. Sample Preparation

A high-purity sample of this compound (>98%) is used without further purification. A small, accurately weighed aliquot (approximately 0.1-0.5 mg) is placed into a deactivated stainless steel or quartz pyrolysis sample cup.

4.2. Pyrolysis

The sample is introduced into a pyrolysis unit directly coupled to the GC injector. The pyrolysis is performed under an inert atmosphere (e.g., helium) to prevent oxidation.

-

Pyrolyzer: Furnace or filament-type pyrolyzer.

-

Pyrolysis Temperature: Isothermal at 700°C (or a temperature ramp, e.g., from 300°C to 900°C at 20°C/min for evolved gas analysis).

-

Pyrolysis Time: 10-20 seconds.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate.

4.3. Gas Chromatography (GC)

The volatile decomposition products are swept from the pyrolyzer into the GC column for separation.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

GC Column: A non-polar or mid-polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 280°C at 10°C/min, hold for 10 minutes.

-

-

Carrier Gas Flow: Constant flow of helium at 1.0 mL/min.

4.4. Mass Spectrometry (MS)

The separated components eluting from the GC column are introduced into the mass spectrometer for identification.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 15-300.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280°C.

4.5. Data Analysis

The identification of decomposition products is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley). Quantification is performed by integrating the peak areas of the total ion chromatogram (TIC) or by using a selective detector such as a Flame Ionization Detector (FID) for hydrocarbons or a Sulfur Chemiluminescence Detector (SCD) for sulfur-containing compounds.

Visualizations

5.1. Signaling Pathway Diagram

Caption: Proposed reaction pathways for the thermal decomposition of this compound.

5.2. Experimental Workflow Diagram

Caption: Workflow for the analysis of thermal decomposition products of this compound.

References

- 1. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Decomposition Mechanism for Ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 5. Pyrolysis–gas chromatography–mass spectrometry (Py–GC/MS) analysis [bio-protocol.org]

- 6. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

A Technical Guide to the Chirality and Enantiomeric Forms of 2-Methyl-1-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-butanethiol, a volatile sulfur compound, is a chiral molecule with a stereocenter at the C2 position. This guide provides a comprehensive overview of its chirality, the properties of its enantiomeric forms, and the analytical methodologies for their separation and characterization. The distinct organoleptic properties of the (R)- and (S)-enantiomers are of significant interest in the fields of flavor and fragrance chemistry, as well as in the study of stereospecific interactions in biological systems. This document outlines the physical and chemical properties of the racemic mixture and its individual stereoisomers, details experimental protocols for chiral gas chromatography, and presents logical workflows for their analysis.

Introduction to the Chirality of this compound

This compound, also known as 2-methylbutyl mercaptan, possesses a chiral center at the second carbon atom in its aliphatic chain.[1] This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While enantiomers share identical physical properties in an achiral environment, such as boiling point and density, they can exhibit significantly different biological and sensory properties due to their distinct three-dimensional arrangements. The IUPAC name for the compound is 2-methylbutane-1-thiol, and its chemical formula is C₅H₁₂S.[1]

Physicochemical Properties

The properties of the racemic mixture of this compound are well-documented. However, specific data for the individual enantiomers, particularly their specific rotation, are not widely available in public databases but have been subject to specific research studies.

Table 1: Physicochemical Properties of this compound

| Property | Racemic (±)-2-Methyl-1-butanethiol | (R)-2-Methyl-1-butanethiol | (S)-2-Methyl-1-butanethiol |

| CAS Number | 1878-18-8 | Not available | Not available |

| Molecular Weight | 104.21 g/mol [1] | 104.21 g/mol | 104.21 g/mol |

| Boiling Point | 116-118 °C[1] | Expected to be identical to racemic | Expected to be identical to racemic |

| Density | 0.842-0.847 g/mL at 20 °C[1] | Expected to be identical to racemic | Expected to be identical to racemic |

| Refractive Index | 1.445-1.449 at 20 °C[2] | Expected to be identical to racemic | Expected to be identical to racemic |

| Specific Rotation ([α]D) | 0° | Data not publicly available | Data not publicly available |

Organoleptic Properties

The racemic mixture of this compound is known for its potent, sulfurous, and meaty aroma.[2][3] It is recognized as a significant flavor compound, contributing to the aroma of roasted coffee and other food products. Crucially, the two enantiomers of a chiral compound often possess distinct odors, both in character and intensity. While detailed sensory data for the individual enantiomers of this compound are not broadly published, it is a common phenomenon for one enantiomer to be responsible for the characteristic aroma, while the other may have a different or weaker scent.

Table 2: Organoleptic Properties of this compound

| Compound | Odor Description | Odor Threshold |

| Racemic (±)-2-Methyl-1-butanethiol | Sulfurous, meaty, bloody[2][3] | Data not publicly available |

| (R)-2-Methyl-1-butanethiol | Data not publicly available | Data not publicly available |

| (S)-2-Methyl-1-butanethiol | Data not publicly available | Data not publicly available |

Experimental Protocols

The separation and analysis of the enantiomers of this compound are primarily achieved through chiral gas chromatography (GC).

Enantioselective Gas Chromatography (GC)

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. For odor analysis, a GC-Olfactometry (GC-O) setup is required.

-

Chiral Stationary Phase: A capillary column coated with a chiral selector is essential. Cyclodextrin derivatives, such as permethylated beta-cyclodextrin, are commonly used for the separation of chiral volatiles.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injection: Split/splitless injection of the sample, either neat or diluted in a suitable solvent (e.g., dichloromethane).

-

Oven Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C).

-

Data Analysis: The retention times of the two enantiomers will differ on the chiral column. The peak areas can be used to determine the enantiomeric ratio or enantiomeric excess (ee).

General Protocol:

-

Sample Preparation: Dilute the this compound sample in a volatile solvent like dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Separation: The enantiomers are separated on the chiral capillary column based on their differential interactions with the stationary phase.

-

Detection: The separated enantiomers are detected by the FID or MS. In a GC-O setup, the effluent is split between the detector and an olfactometry port for sensory evaluation by a trained panelist.

-

Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers to determine their relative abundance.

Visualizations

Stereoisomers of this compound

Caption: Enantiomers of this compound.

Chiral GC Analysis Workflow

Caption: Chiral Gas Chromatography Workflow.

Synthesis and Resolution

The racemic mixture of this compound can be synthesized from 2-methyl-1-butyl isothiourea picrate. This involves conversion to bis(2-methylbutyl) disulfide, followed by reduction with sodium metal in liquid ammonia.

The resolution of the racemic mixture into its individual enantiomers can be achieved through several methods:

-

Preparative Chiral Chromatography: Scaling up the analytical chiral GC method to isolate larger quantities of each enantiomer.

-

Diastereomeric Salt Formation: Reacting the racemic thiol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. The pure enantiomers are then recovered by removing the resolving agent.

Conclusion

The chirality of this compound is a critical aspect of its chemical and sensory identity. While the physicochemical properties of the racemic mixture are well-established, a deeper understanding of the distinct characteristics of the (R)- and (S)-enantiomers is paramount for applications in flavor and fragrance development, as well as for stereospecific studies in pharmacology and toxicology. Chiral gas chromatography stands as the primary analytical tool for the separation and quantification of these enantiomers. Further research to fully characterize the individual organoleptic properties and biological activities of each stereoisomer will continue to be an area of significant scientific interest.

References

Toxicological profile and safety handling of 2-Methyl-1-butanethiol.

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of 2-Methyl-1-butanethiol

Abstract

This compound (CAS No. 1878-18-8) is a volatile organosulfur compound recognized by its potent, sulfurous odor.[1] It serves as a key component in the flavor and fragrance industry and as a chemical intermediate.[1] Due to its high flammability and potential health hazards, a thorough understanding of its toxicological profile and strict adherence to safety protocols are imperative for professionals handling this substance. This guide provides a comprehensive overview of the known toxicological data, detailed safety and handling procedures, and experimental frameworks relevant to the assessment of this compound.

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated; however, data from its classification, related compounds, and safety data sheets provide a basis for risk assessment.[2] The primary hazards are associated with its flammability and irritation potential.[3]

Summary of Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for this compound and structurally related thiols.

| Toxicological Endpoint | Species | Route | Value/Result | Classification | Reference |

| Acute Toxicity | Oral | Harmful if swallowed | GHS: Warning, Acute tox. oral | [4] | |

| Rat | Oral (1-Butanethiol) | LD50: 1500 mg/kg | [5] | ||

| Rat | Inhalation (1-Butanethiol) | LC50: 4020 ppm/4H | [6] | ||

| Mouse | Inhalation (1-Butanethiol) | LC50: 2500 ppm/4H | [6] | ||

| Skin Corrosion/Irritation | Dermal | Causes skin irritation | GHS: Skin Irrit. 2 | [7][8] | |

| Serious Eye Damage/Irritation | Ocular | Causes serious eye irritation | GHS: Eye Irrit. 2A | [7][8] | |

| Respiratory/Skin Sensitization | Animal | Skin (1-Butanethiol) | Can cause sensitization | Designated with "Sh" (sensitization of the skin) | [9] |

| Germ Cell Mutagenicity | No data available for classification | Not Classified | [10] | ||

| Carcinogenicity | Not listed by IARC, NTP, or OSHA | Not Classified | [2][11] | ||

| Reproductive Toxicity | Rat (2-methyl-2-propanethiol) | Oral | No effects on reproduction parameters observed | Not Classified | [9] |

| Specific Target Organ Toxicity (Single Exposure) | Inhalation | May cause respiratory irritation | GHS: STOT SE 3 | [7][8] | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available for classification | Not Classified | [2] | ||

| Aspiration Hazard | No data available for classification | Not Classified | [2] |

Key Toxicological Endpoints

-

Irritation: The compound is a known irritant to the skin, eyes, and respiratory system.[3][7] Direct contact can cause chemical conjunctivitis and potential corneal damage.[12]

-

Sensitization: While data for this compound is lacking, the related compound 1-butanethiol (B90362) can cause skin sensitization in animals.[9]

-

Carcinogenicity and Genotoxicity: There is currently no data to suggest that this compound is carcinogenic or mutagenic.[2][10] It is not listed as a carcinogen by IARC, NTP, or OSHA.[2][11]

-

Reproductive and Developmental Toxicity: In a screening study on the structurally similar 2-methyl-2-propanethiol, no adverse effects on reproduction were found.[9] For 1-butanethiol, developmental toxicity was observed in mice at maternally toxic concentrations, with a NOAEC of 10 ml/m³.[9]

Experimental Protocols

Detailed experimental protocols for specific studies on this compound are not publicly available. However, toxicological evaluations generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Adapted from OECD 423)

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight prior to dosing.

-

Dose Administration: The substance is administered in a single dose by gavage using a stomach tube. Doses are typically selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, etc.), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The LD50 is estimated, and the GHS classification is determined based on the observed mortality and clinical signs.

General Protocol for Skin Irritation (Adapted from OECD 404)

-

Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Test Substance Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours. After exposure, the residual test substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The degree of skin reaction is scored and evaluated to determine the irritancy potential.

Safety and Handling

Given its hazardous properties, stringent safety measures are required when handling this compound.

Exposure Controls

-

Occupational Exposure Limits (OELs): Specific OELs for this compound are not established. For the related n-Butyl mercaptan, the following limits are used as a reference[13]:

-

OSHA PEL: 0.5 ppm (1.5 mg/m³) TWA

-

ACGIH TLV: 0.5 ppm (1.8 mg/m³) Ceiling (15 minutes)

-

NIOSH REL: 0.5 ppm (1.5 mg/m³) TWA

-

-

Engineering Controls:

-

Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][14]

-

Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[2][12]

-

Ground and bond all containers and transfer equipment to prevent static discharge.[12][15]

-

An eyewash station and safety shower must be readily accessible.[6][15]

-

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended when handling larger quantities.[7][12] | Protects against splashes and vapors that cause serious eye irritation.[7][12] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[12][14] | Prevents skin contact, which can cause irritation.[12] |

| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes.[12][14] | Protects skin from accidental splashes and provides a barrier against fire hazards. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if ventilation is inadequate or when working outside a fume hood.[12][15] | Protects against inhalation of vapors, which can cause respiratory tract irritation and systemic effects.[12] |

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing.[12] Do not breathe vapors or mist.[7] Wash thoroughly after handling.[12] Use only non-sparking tools.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][15] Keep containers tightly closed and sealed until use.[2][12] Store in a flammables-area.[6][15] Incompatible with bases, alkali metals, oxidizing agents, and reducing agents.[12]

Spill and Emergency Procedures

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth) and place it into a chemical waste container.[5][12]

-

Large Spills: Evacuate personnel to a safe area.[2] Remove all sources of ignition.[2] Stop the leak if it can be done without risk.[5] Use a vapor-suppressing foam to reduce vapors.[12]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7]

-

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12] Do not use a direct stream of water, as it may spread the fire.[15]

-

Specific Hazards: The substance is highly flammable.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode in the heat of a fire.[12] Irritating and toxic gases, including sulfur oxides and carbon monoxide, may be generated during combustion.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][12]

Visualizations

Toxicological Assessment Workflow

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Safe Handling and Emergency Response Flowchart

Caption: A logical flowchart for safe handling and emergency response procedures.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-methyl-1-butane thiol [thegoodscentscompany.com]

- 4. This compound | C5H12S | CID 15877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. foodb.ca [foodb.ca]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. series.publisso.de [series.publisso.de]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. This compound(1878-18-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. osha.gov [osha.gov]

- 14. benchchem.com [benchchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of 2-Methyl-1-butanethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-1-butanethiol in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates qualitative data, quantitative data for a structurally similar compound (2-butanethiol) to provide reasonable estimations, and theoretical solubility parameters. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise values for their specific applications.

Core Data Presentation

The solubility of a compound is a critical physical property that influences its application in chemical synthesis, formulation development, and analytical chemistry. Below is a summary of the available solubility data for this compound.

Qualitative Solubility of this compound

This compound is reported to be soluble in a range of common organic solvents. This indicates its utility in various non-aqueous systems.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1] |

| Dioxane | C₄H₈O₂ | Soluble[1] |

| Toluene | C₇H₈ | Soluble[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Soluble[1] |

| Acetonitrile (ACN) | CH₃CN | Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[1] |

| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | Soluble[1] |

| Alcohol | R-OH | Soluble[2] |

Quantitative Solubility of this compound in Water

While primarily soluble in organic solvents, this compound exhibits low solubility in water.

Table 2: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mg/L) | Notes |

| Water | 25 | 599.2 | Estimated[2] |

Some sources also describe it as insoluble in water, which is consistent with this low quantitative value.[3]

Quantitative Solubility Data for the Analogous Compound 2-Butanethiol

In the absence of extensive quantitative data for this compound, the solubility of the structurally similar compound, 2-butanethiol, can provide valuable insights. The primary difference is the presence of an additional methyl group in this compound, which may slightly decrease its solubility in polar solvents and increase it in nonpolar solvents compared to 2-butanethiol.

Table 3: Quantitative Solubility of 2-Butanethiol in Various Organic Solvents at 20°C [4]

| Solvent | Solubility (g/L) |

| Methanol | 1047.48 |

| Ethanol | 761.66 |

| n-Propanol | 566.74 |

| Isopropanol | 440.59 |

| n-Butanol | 421.89 |

| sec-Butanol | 406.58 |

| Isobutanol | 338.43 |

| tert-Butanol | 469.47 |

| n-Pentanol | 224.27 |

| Isopentanol | 268.03 |

| n-Heptanol | 265.83 |

| n-Octanol | 215.94 |

| Acetone | 264.66 |

| 2-Butanone (MEK) | 282.32 |

| 3-Pentanone | 322.13 |

| Methyl isobutyl ketone (MIBK) | 104.54 |

| Cyclohexanone | 319.82 |

| Cyclopentanone | 409.17 |

| Ethyl acetate | 253.01 |

| n-Propyl acetate | 93.27 |

| Isopropyl acetate | 129.66 |

| n-Butyl acetate | 242.21 |

| Methyl acetate | 180.74 |

| Methyl propionate | 263.44 |

| Ethyl formate | 137.48 |

| Dichloromethane | 163.19 |

| Chloroform | 430.18 |

| 1,2-Dichloroethane | 286.62 |

| Tetrachloromethane | 150.06 |

| Toluene | 158.02 |

| 1,2-Dichlorobenzene | 53.95 |

| Chlorobenzene | 116.58 |

| 1,2,4-Trichlorobenzene | 90.2 |

| Acetonitrile | 206.67 |

| Tetrahydrofuran (THF) | 557.38 |

| Diethyl ether | 286.1 |

| Dipropyl ether | 470.09 |

| Methyl tert-butyl ether (MTBE) | 153.72 |

| 1,4-Dioxane | 389.76 |

| Dimethylformamide (DMF) | 312.89 |

| N,N-Dimethylacetamide (DMAc) | 488.96 |

| N-Methyl-2-pyrrolidone (NMP) | 471.35 |

| Dimethyl sulfoxide (DMSO) | 538.83 |

| n-Hexane | 99.32 |

| Cyclohexane | 98.1 |

| n-Heptane | 213.14 |

| Pyridine | 850.42 |

| Ethylene glycol | 442.18 |

| Acetic acid | 702.21 |

| Propionic acid | 310.9 |

| Acrylic acid | 614.62 |

| Formic acid | 644.42 |

| Formamide | 436.94 |

| Acetylacetone | 184.57 |

| Triethyl phosphate | 236.09 |

| gamma-Butyrolactone | 350.34 |

| Propylene carbonate | 241.22 |

| N,N-Dimethylaniline | 193.81 |

Theoretical Solubility Insights

Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the solubility of a solute in a solvent. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. The HSP for this compound are:

-

δD (Dispersion): 16.11

-

δP (Polar): 3.84

-

δH (Hydrogen Bonding): 3.99

These parameters suggest that this compound has a predominantly nonpolar character with some moderate polar and hydrogen bonding capabilities, which aligns with its observed solubility in a range of organic solvents.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is recommended. The following is a generalized protocol based on the widely used gravimetric shake-flask method.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes or glass pipettes

-

Filtration system (e.g., syringe filters with appropriate membrane material compatible with the solvent)

-

Evaporation system (e.g., rotary evaporator or vacuum oven)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a glass vial. The presence of a visible excess of the thiol is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to ensure complete phase separation.

-